molecular formula C16H18N4O B2836935 N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide CAS No. 2415462-52-9

N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide

Cat. No.: B2836935
CAS No.: 2415462-52-9
M. Wt: 282.347
InChI Key: PLJFQEMLPONLTA-UHFFFAOYSA-N
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Description

“N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene, and a quinazoline, which is an organic compound with the formula C8H6N2. It is a bicyclic compound, made up of two fused benzene rings .


Synthesis Analysis

While the specific synthesis process for this compound isn’t available, compounds with similar structures are often synthesized through a series of reactions including amide coupling, reduction, and cyclization .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The pyridine and quinazoline rings are aromatic and planar, while the tetrahydroquinazoline portion indicates a saturated, or partially saturated, quinazoline .


Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. The amide group (-CONH2) could undergo hydrolysis, reduction, or reactions with organometallic reagents. The pyridine ring could undergo electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s intended to be used as a drug, it would interact with biological targets in the body to exert its effects .

Safety and Hazards

As with any chemical compound, handling “N-(2-Pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide” would require appropriate safety measures. This typically includes wearing personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and activity. If it shows promising activity in preliminary tests, it could be further optimized and studied for potential uses .

Properties

IUPAC Name

N-(2-pyridin-3-ylethyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(18-9-7-12-4-3-8-17-10-12)15-13-5-1-2-6-14(13)19-11-20-15/h3-4,8,10-11H,1-2,5-7,9H2,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLJFQEMLPONLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)C(=O)NCCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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